
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole
Descripción general
Descripción
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (CAS: 4812-40-2, molecular formula: C₆H₉N₃O₄) is a major oxidative metabolite of the antimicrobial drug metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole). It is formed via hepatic side-chain oxidation of the parent compound in humans, mice, and other species . This metabolite retains significant antimicrobial activity against anaerobic bacteria and protozoa, particularly Gardnerella vaginalis and Bacteroides fragilis, with studies showing it is more potent than metronidazole itself in certain contexts . Its structure features a nitroimidazole core with hydroxylated ethyl and methyl substituents, which enhance solubility and bioactivity compared to non-hydroxylated analogs .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El hidroxi metronidazol se sintetiza a partir del metronidazol mediante un proceso de hidroxilación. La hidroxilación típicamente ocurre en el hígado, donde el metronidazol se somete a transformación metabólica para formar hidroxi metronidazol .
Métodos de Producción Industrial: En entornos industriales, la producción de hidroxi metronidazol implica el uso de cromatografía líquida de alto rendimiento (HPLC) para determinar y cuantificar el compuesto en plasma o suero. El proceso incluye la desnaturalización de proteínas plasmáticas con metanol, seguida de centrifugación, evaporación bajo flujo de nitrógeno y disolución en la fase móvil para el análisis por HPLC .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidroxi metronidazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar otros metabolitos.
Reducción: Puede reducirse bajo condiciones específicas.
Sustitución: El hidroxi metronidazol puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los nucleófilos como los iones hidróxido pueden facilitar las reacciones de sustitución.
Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados y oxidados del hidroxi metronidazol .
Aplicaciones Científicas De Investigación
Chemical Synthesis
- Building Block in Organic Chemistry : Hydroxymetronidazole serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block for chemists .
- Development of Pharmaceuticals : The compound is explored for its role in the development of novel pharmaceuticals, particularly those targeting anaerobic bacteria and protozoa. Its ability to be modified chemically enhances its potential as a precursor for new drug formulations .
Biological Research
- Biological Activity Investigation : Research has indicated that Hydroxymetronidazole may exhibit biological activity that could be beneficial in therapeutic contexts. Studies have focused on its interactions with biological targets, which may lead to the discovery of new therapeutic agents .
- Pharmacokinetics and Metabolism : A notable study examined the pharmacokinetics of metronidazole and its metabolites, including Hydroxymetronidazole, in healthy volunteers. This research provided insights into how the compound is processed in the body, which is critical for understanding its efficacy and safety as a drug .
Medical Applications
- Therapeutic Potential : Hydroxymetronidazole has been investigated for its potential therapeutic applications beyond those of metronidazole itself. It may possess unique properties that could be harnessed in treating infections caused by anaerobic bacteria or protozoa .
- Radiation Sensitization : In cancer research, Hydroxymetronidazole has been studied as a radiosensitizer. It has shown promise in enhancing the effectiveness of radiation therapy by sensitizing hypoxic cancer cells, thereby improving treatment outcomes .
Industrial Applications
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes. Its chemical properties make it suitable for use in formulations that require specific reactivity or stability .
Case Studies
Mecanismo De Acción
El hidroxi metronidazol ejerce sus efectos al interactuar con el ADN bacteriano y las proteínas de transporte de electrones. El compuesto se reduce a un radical libre nitroso, que se une al ADN e inhibe la síntesis de ácidos nucleicos, lo que lleva a la muerte celular bacteriana . Los principales objetivos moleculares incluyen el ADN bacteriano y las enzimas involucradas en el transporte de electrones.
Compuestos Similares:
Metronidazol: El compuesto madre del que se deriva el hidroxi metronidazol. Ambos tienen propiedades antibióticas y antiprotozoarias similares.
Tinidazol: Otro nitroimidazol con usos similares pero diferentes propiedades farmacocinéticas.
Secnidazol: Un nitroimidazol con una vida media más larga en comparación con el metronidazol y el hidroxi metronidazol.
Singularidad: El hidroxi metronidazol es único debido a su papel como metabolito principal del metronidazol, proporcionando información sobre las vías metabólicas y la farmacocinética del compuesto madre. Sus interacciones específicas con el ADN bacteriano y las proteínas de transporte de electrones también lo distinguen de otros compuestos similares .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Table 1: Structural Features of Key 5-Nitroimidazole Derivatives
Compound Name | Substituents (R₁, R₂) | Molecular Weight | Key Functional Groups |
---|---|---|---|
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | R₁: –CH₂CH₂OH; R₂: –CH₂OH | 187.15 g/mol | Hydroxyethyl, hydroxymethyl |
Metronidazole (parent compound) | R₁: –CH₂CH₂OH; R₂: –CH₃ | 171.16 g/mol | Hydroxyethyl, methyl |
1-Acetic acid-2-methyl-5-nitroimidazole | R₁: –CH₂COOH; R₂: –CH₃ | 185.15 g/mol | Carboxylic acid, methyl |
HMMNI (2-hydroxymethyl-1-methyl-5-nitroimidazole) | R₁: –CH₃; R₂: –CH₂OH | 157.13 g/mol | Methyl, hydroxymethyl |
1-(2-Chloroethyl)-2-methyl-5-nitroimidazole | R₁: –CH₂CH₂Cl; R₂: –CH₃ | 189.60 g/mol | Chloroethyl, methyl |
Key Observations :
- Hydroxylation of substituents (e.g., hydroxymethyl vs. methyl in R₂) increases polarity and antimicrobial potency. For example, the hydroxymethyl group in this compound enhances activity against G. vaginalis compared to metronidazole .
- Chlorinated derivatives (e.g., 1-(2-chloroethyl)-2-methyl-5-nitroimidazole) exhibit reduced solubility and altered pharmacokinetics due to hydrophobic chloroethyl groups .
Pharmacological Activity
Table 2: Antimicrobial Activity (MIC and MBC Values)
Compound | G. vaginalis MIC (μg/mL) | B. fragilis MIC (μg/mL) | Bactericidal Activity |
---|---|---|---|
This compound | 1–2 | 2–4 | Rapid (<24 hours) |
Metronidazole | 4–16 | 0.5–2 | Moderate (24–48 hours) |
1-Acetic acid-2-methyl-5-nitroimidazole | >64 | >64 | Negligible |
HMMNI | 8–16 | 8–16 | Slow (>48 hours) |
Key Findings :
- The hydroxy metabolite demonstrates superior activity against G. vaginalis (median MIC: 1–2 μg/mL vs. 4–16 μg/mL for metronidazole) due to enhanced interaction with microbial nitroreductases .
- The carboxylic acid metabolite (1-acetic acid-2-methyl-5-nitroimidazole) is inactive, highlighting the importance of hydroxyl over carboxyl groups for bioactivity .
Metabolic and Toxicological Profiles
- Metabolism : The hydroxy metabolite undergoes glucuronide conjugation in humans, facilitating renal excretion . In contrast, HMMNI (a metabolite of ronidazole) lacks the hydroxyethyl group, leading to slower elimination .
- Mutagenicity: The hydroxy metabolite is tenfold more mutagenic than metronidazole in Salmonella typhimurium assays (TA1535 strain), likely due to nitro group reduction generating reactive intermediates.
- Residue Depletion : In livestock, the hydroxy metabolite persists longer in tissues than metronidazole, necessitating sensitive LC-MS/MS methods for regulatory monitoring .
Analytical Detection
Actividad Biológica
1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole, commonly known as Hydroxymetronidazole, is a metabolite of metronidazole and has garnered attention due to its biological activity, particularly in the context of antimicrobial and antiprotozoal effects. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
- Molecular Formula : C₆H₉N₃O₄
- Molecular Weight : 187.15 g/mol
- CAS Number : 4812-40-2
Hydroxymetronidazole retains a significant portion of the antimicrobial efficacy of its parent compound, metronidazole, functioning primarily through the generation of reactive nitro radicals. These radicals target DNA within susceptible organisms, leading to strand breakage and ultimately cell death. The specificity of Hydroxymetronidazole for certain pathogens is attributed to the high adenine-thymine (A+T) content in their DNA, which is particularly pronounced in Trichomonas vaginalis, a common target for treatment .
Antimicrobial Efficacy
Hydroxymetronidazole exhibits notable activity against various pathogens:
- Trichomonas vaginalis : Effective in treating infections caused by this protozoan. Hydroxymetronidazole maintains approximately 35-60% of the efficacy of metronidazole .
- Entamoeba histolytica : Demonstrated effectiveness against this amoeba, contributing to its use in treating amoebic dysentery.
- Bacterial Infections : Exhibits antibacterial properties against anaerobic bacteria, similar to metronidazole.
Pharmacokinetics
The pharmacokinetic profile of Hydroxymetronidazole shows that it is metabolized primarily through oxidative pathways, yielding active metabolites that prolong its therapeutic effects. The half-life is approximately 12 hours, allowing for sustained activity against infections .
Study on Metronidazole Resistance
A significant study highlighted the emergence of metronidazole-resistant strains of T. vaginalis, necessitating the exploration of Hydroxymetronidazole as a potential alternative treatment. In vitro studies indicated that Hydroxymetronidazole could effectively inhibit the growth of resistant strains when used at higher concentrations .
Clinical Observations
Clinical data suggest that patients treated with Hydroxymetronidazole experience fewer side effects compared to those on higher doses of metronidazole. This observation is crucial for patient compliance and overall treatment success .
Comparative Biological Activity Table
Compound | Antimicrobial Activity | Half-Life | Efficacy Against |
---|---|---|---|
Metronidazole | High | 8.7 hours | T. vaginalis, E. histolytica |
Hydroxymetronidazole | Moderate | 12 hours | T. vaginalis (35-60% efficacy) |
Q & A
Q. What methodologies are employed to quantify 1-(2-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole in biological fluids, and what are their validation parameters?
A validated HPLC method is widely used for simultaneous quantification of this compound and its parent drug, metronidazole, in biological matrices. The method employs a C18 reverse-phase column with a mobile phase consisting of a phosphate buffer (pH 3.0) and methanol (85:15 v/v). Detection is performed via UV absorbance at 315 nm, with hydroxymetronidazole as an internal standard to minimize variability. Sample preparation avoids organic extraction, instead utilizing protein precipitation with acetonitrile. Validation parameters include a linear range of 0.5–50 µg/mL, limit of detection (LOD) at 0.2 µg/mL, and limit of quantification (LOQ) at 0.5 µg/mL, demonstrating high precision (RSD < 5%) and accuracy (90–110% recovery) .
Q. How does the antimicrobial efficacy of this metabolite compare to metronidazole against anaerobic bacteria?
Comparative studies using minimal inhibitory concentration (MIC) assays reveal that this compound retains activity against Bacteroides fragilis and Gardnerella vaginalis, though with reduced potency compared to metronidazole. For B. fragilis, MIC values for the metabolite range from 8–16 µg/mL, whereas metronidazole shows MICs of 1–4 µg/mL. Experimental models include broth microdilution under anaerobic conditions (37°C, 48 hours) with thioglycollate medium. The reduced efficacy is attributed to lower membrane permeability and altered nitroreductase activation pathways .
Q. What are the interspecies differences in metabolic pathways producing this compound, and how do they impact toxicity assessments?
In humans, the compound is formed via hepatic oxidation of metronidazole’s hydroxyethyl side chain, followed by glucuronidation. In mice, additional oxidative metabolites (e.g., 1-acetic acid-2-methyl-5-nitroimidazole) dominate, complicating toxicity extrapolation. Urinary excretion in humans accounts for 60–80% of the dose, while mice excrete only 40–50%, with higher fecal elimination. These differences necessitate species-specific toxicokinetic models to evaluate carcinogenic risks, particularly for residual metabolites in edible tissues .
Q. What analytical challenges arise when distinguishing this compound from structurally similar metabolites in complex matrices?
Co-elution with other nitroimidazole derivatives (e.g., metronidazole-OH and metronidazole-acetic acid) is a key challenge. This is resolved using tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) transitions. For example, the metabolite’s precursor ion (m/z 188.1) fragments to a product ion (m/z 128.0) with a collision energy of 20 eV, providing specificity. Gradient elution (5–95% acetonitrile in 0.1% formic acid) further improves chromatographic separation .
Q. What contradictory findings exist regarding the bioactivity of this metabolite compared to parent nitroimidazoles?
While in vitro studies report reduced antimicrobial activity for the metabolite, in vivo models suggest synergistic effects when combined with metronidazole. For instance, in murine abscess models, co-administration of the metabolite (20 mg/kg) and metronidazole (10 mg/kg) reduces bacterial load by 90%, compared to 70% for metronidazole alone. This discrepancy highlights the need for integrated pharmacokinetic-pharmacodynamic (PK/PD) models to reconcile in vitro MIC data with in vivo efficacy .
Q. What regulatory considerations led to the prohibition of this compound in cosmetic products?
The European Commission prohibits its use in cosmetics (Annex II, Regulation No. 2022/1531) due to carcinogenic potential. Rodent studies indicate that chronic exposure (≥100 mg/kg/day) leads to hepatocellular adenomas and thyroid follicular cell hyperplasia. Residual detection in consumer products via LC-MS/MS (LOQ: 0.01 µg/g) further supports regulatory action. The compound’s nitro group and persistent hydroxyethyl side chain are flagged as structural alerts for genotoxicity .
Notes on Methodology and Data Sources
- Synthesis Insights : While direct synthesis protocols are not detailed in the evidence, metabolic formation via hepatic microsomal enzymes (e.g., CYP450) is a critical pathway .
- Toxicity Data : The RTECS database (ID: NI5600000) classifies the compound as a tumorigen and reproductive effector, with an oral LD₅₀ of 3,600 mg/kg in rats .
- Structural Analysis : NMR (¹H and ¹³C) and HRMS are standard for confirming purity (>98%) and structure, with characteristic shifts at δ 4.2–4.5 ppm (hydroxyethyl protons) and m/z 187.15 [M+H]⁺ .
Propiedades
IUPAC Name |
2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHPOYAOLCAMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197426 | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4812-40-2 | |
Record name | Hydroxymetronidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4812-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004812402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(2-HYDROXYETHYL)-2-(HYDROXYMETHYL)-5-NITROIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RUI9488IL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.